The synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods:
Typical reaction conditions include:
The molecular structure of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be described as follows:
The structural characteristics contribute to its reactivity and interaction with biological targets.
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one participates in various chemical reactions:
The mechanism of action for compounds derived from 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one largely depends on their specific biological targets. Preliminary studies suggest that these compounds may interact with various enzymes or receptors in biological systems, potentially inhibiting their activity or modulating their function.
Research has indicated potential roles in:
The applications of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one are diverse:
Pyrido[1,2-a]pyrimidin-4-ones represent a significant class of nitrogen-fused bicyclic heterocycles characterized by a unique structural framework that combines pyridine and pyrimidine rings. This molecular architecture confers distinct electronic properties and versatile chemical reactivity, making these compounds privileged scaffolds in drug discovery. The 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative, specifically, serves as a fundamental building block for synthesizing pharmacologically active molecules. With a molecular formula of C₉H₈N₂O and molecular weight of 160.17 g/mol, this crystalline solid (boiling point: 283.1°C) exhibits moderate lipophilicity (LogP ≈ 1.00) and a topological polar surface area of 34.37 Ų, properties that influence its drug-likeness and biodistribution profile [2] [6]. The scaffold's structural rigidity and hydrogen bond acceptor capacity (three acceptor sites, zero donor sites) facilitate specific molecular interactions with biological targets, underpinning its broad therapeutic applications [2].
Pyrido[1,2-a]pyrimidin-4-ones are systematically classified based on ring substitution patterns, which profoundly influence their biological behavior. The parent scaffold features fixed double bonds at the 4-oxo position and inherent aromatic character across the fused ring system. Structural diversity arises primarily through substitution at three key positions: the electron-deficient C-2 position (adjacent to the ring nitrogen), the C-3 position (activated by conjugation with the carbonyl), and the benzene-like ring positions (C-6 through C-9). The 2-methyl derivative represents the simplest alkyl-substituted variant, serving as a synthetic precursor for more complex analogues [4] [7].
Table 1: Structural and Physicochemical Profile of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Property | Value | Measurement Condition |
---|---|---|
Molecular Formula | C₉H₈N₂O | - |
Molecular Weight | 160.17 g/mol | - |
CAS Registry Number | 1693-94-3 | - |
Boiling Point | 283.1°C | at 760 mmHg |
Flash Point | 125°C | - |
Density | 1.21 g/cm³ | - |
Vapor Pressure | 0.00323 mmHg | at 25°C |
Refractive Index | 1.622 | - |
LogP | 1.00 | Calculated |
Topological Polar Surface Area | 34.37 Ų | Calculated |
Hydrogen Bond Acceptors | 3 | Calculated |
Hydrogen Bond Donors | 0 | Calculated |
Derivatives are further categorized by their pharmacological targets, as shown in Table 2 below:
Table 2: Classification of Bioactive Pyrido[1,2-a]pyrimidin-4-one Derivatives
Derivative Class | Key Substituents | Biological Activity | Representative Compound |
---|---|---|---|
Angiotensin II Antagonists | 3-Alkyl/aryl, 2-methyl | Antihypertensive | Substituted 4H-pyrido[1,2-a]pyrimidin-4-ones [3] |
PKM2 Activators | 2-(Benzimidazolyl)methyl | Anticancer (metabolic modulator) | 2-((1H-Benzo[d]imidazol-1-yl)methyl) derivative [8] |
Falcipain-2 Inhibitors | Varied C-2/C-3 substituents | Antiplasmodial | Undisclosed structural analogues [7] |
SMA Therapeutics | Complex C-6 substituents | Treatment of spinal muscular atrophy | Risdiplam analogue [7] |
The initial synthetic routes to 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one relied on thermal cyclization and acid-catalyzed condensations of 2-aminopyridine derivatives with β-ketoesters or diketones. These early methods, developed during mid-20th century heterocyclic chemistry explorations, often suffered from harsh reaction conditions (temperatures exceeding 200°C), corrosive acidic media, and limited functional group tolerance, resulting in moderate yields (typically 30-50%) [4] [7]. The compound was first characterized in the 1960s-1970s as part of broader investigations into pyrimidine derivatives, with its CAS registry (1693-94-3) established in 1964 [6].
Significant synthetic advancements emerged with transition metal catalysis. A breakthrough one-pot tandem methodology was reported using CuI-catalyzed Ullmann-type C–N coupling followed by intramolecular amidation. This protocol employs readily available 2-halopyridines (e.g., 2-iodopyridine) and (Z)-3-amino-3-arylacrylate esters under optimized conditions: CuI (20 mol%), Mephos ligand (30 mol%), KHCO₃ base in DMF at 130°C for 48 hours. This approach delivers diverse 2-methyl-3-arylpyrido[1,2-a]pyrimidin-4-ones in excellent yields (up to 89%) with broad substrate scope and functional group compatibility (Table 3) [7]. The copper-catalyzed route represents a substantial improvement over classical methods, enabling gram-scale synthesis and efficient library generation for drug discovery programs.
Table 3: Evolution of Synthetic Methods for 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
Synthetic Method | Conditions | Advantages | Limitations | Yield Range |
---|---|---|---|---|
Classical Thermal Cyclization | High temperature (>200°C), neat or high-boiling solvents | No catalysts required | Harsh conditions, low functional group tolerance, moderate yields | 30-50% |
Acid-Catalyzed Condensation | Concentrated H₂SO₄ or PPA, reflux | Readily available reagents | Corrosive conditions, decomposition of acid-sensitive groups | 40-60% |
CuI-Catalyzed Tandem C–N Coupling/Amidation | CuI (20 mol%), Mephos (30 mol%), KHCO₃, DMF, 130°C, 48h | Broad substrate scope, excellent yields, gram-scale feasible | Requires specialized phosphine ligands, long reaction time | 70-89% |
Pd-Catalyzed C–H Functionalization | Pd(OAc)₂, oxidants, specific directing groups | Enables direct C-H activation | Limited to specific positions, expensive catalyst | 45-75% |
The 2-methyl group profoundly influences both the chemical behavior and biological activity of the pyrido[1,2-a]pyrimidin-4-one scaffold. Chemically, this electron-donating alkyl substituent enhances the nucleophilicity at C-3 while moderately deactivating the ring toward electrophilic substitution. The methyl group's steric bulk also directs regioselectivity during further derivatization. Electrophilic substitutions (e.g., nitration, halogenation) predominantly occur at the C-8 position (ortho to the pyridine nitrogen), especially in hydroxylated derivatives like 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [4]. In contrast, alkylation reactions preferentially target the lactam oxygen or enolized oxygen atoms under basic conditions, generating O-alkyl ethers rather than C-alkylated products [4].
The strategic introduction of substituents transforms this scaffold into diverse pharmacophores. A 3-(2-chloroethyl) group, as in 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride, introduces an alkylating capability and potential anticancer activity [5]. For angiotensin II receptor antagonists, optimal activity requires specific 3-aryl/heteroaryl substitutions combined with the 2-methyl group, which likely modulates the molecule's conformation and electronic interaction with the receptor's hydrophobic binding pocket [3]. In PKM2 activators, 2-((1H-benzo[d]imidazol-1-yl)methyl) substitution creates compounds that bind to and activate pyruvate kinase M2 through a novel allosteric mechanism, potentially altering cancer cell metabolism [8].
Table 4: Key Reactivity Patterns and Position-Specific Modifications of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Position | Reactivity | Preferred Reactions | Pharmacological Impact | Example |
---|---|---|---|---|
C-2 | Moderately electrophilic | Nucleophilic substitution (with activating groups) | Modulates electron density and steric bulk | Methyl group enhances metabolic stability |
C-3 | Activated by conjugation with C4=O | Michael additions, nucleophilic substitutions, cross-coupling | Directly influences target binding affinity | 3-Aryl groups for AT1 antagonism [3] |
C-8 | Electron-rich (ortho to N) | Electrophilic aromatic substitution (halogenation, nitration) | Enables further synthetic elaboration | Bromination for Suzuki couplings [4] |
O-4 | Nucleophilic (lactam carbonyl) | O-Alkylation, enolization | Modifies hydrogen-bonding capacity | O-Alkylated prodrug derivatives |
C-9 | Electrophilic if hydroxylated | Electrophilic substitution when deprotonated | Introduces directing groups for metal-catalyzed reactions | 9-Hydroxy derivative for regioselective functionalization [4] |
The regioselective reactivity enables rational drug design. Halogen atoms introduced at C-8 serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira), facilitating the attachment of complex pharmacophores. Hydroxylation at C-9 creates a chelating group for metal coordination and directs electrophiles to the ortho position. Computational studies reveal that substituents altering the electron density distribution around the fused ring system significantly impact binding to enzymes like PKM2, where specific interactions with the allosteric pocket are crucial for activation [8]. This substituent-dependent modulation of biological activity underscores why 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one remains a cornerstone scaffold in medicinal chemistry exploration, continually generating novel therapeutic candidates across disease areas ranging from cardiovascular disorders to oncology.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0